molecular formula C23H20ClN3O2 B6136605 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide

2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide

Cat. No. B6136605
M. Wt: 405.9 g/mol
InChI Key: MSFLXLBDUBDIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. C16 belongs to the class of benzimidazole derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide involves its interaction with specific target molecules in cells. 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis. 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has also been found to inhibit the replication of the hepatitis C virus by targeting specific viral proteins.
Biochemical and Physiological Effects:
2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has been found to inhibit the replication of the hepatitis C virus, leading to a reduction in viral load.

Advantages and Limitations for Lab Experiments

2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it readily available for research purposes. 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has also been shown to have potent anti-cancer and anti-viral properties, making it a promising candidate for drug development. However, there are limitations to the use of 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide in lab experiments. It has a low solubility in water, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide. One area of research could focus on the development of 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide-based drugs for the treatment of cancer and viral infections. Another area of research could focus on elucidating the mechanism of action of 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide, which could lead to a better understanding of its therapeutic potential. Additionally, research could be conducted to investigate the effects of 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide on other diseases and conditions, such as inflammation and autoimmune disorders.

Synthesis Methods

The synthesis of 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide involves the reaction between 2-chlorobenzoyl chloride and 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide.

Scientific Research Applications

2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to inhibit the replication of the hepatitis C virus, making it a potential treatment for hepatitis C.

properties

IUPAC Name

2-chloro-N-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2/c1-16-7-6-8-17(15-16)29-14-13-27-21-12-5-4-11-20(21)25-23(27)26-22(28)18-9-2-3-10-19(18)24/h2-12,15H,13-14H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFLXLBDUBDIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide

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